2-(Bromomethyl)naphthalene-7-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)naphthalene-7-acetonitrile is an organic compound that features a bromomethyl group attached to a naphthalene ring, with an acetonitrile group at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Bromomethyl)naphthalene-7-acetonitrile involves the reaction of 2-(bromomethyl)naphthalene with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) under a nitrogen atmosphere. The reaction mixture is stirred at 60°C for 16 hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)naphthalene-7-acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as azides, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding naphthaldehydes or naphthoic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Formation of azides, amines, or thiols.
Oxidation: Formation of naphthaldehydes or naphthoic acids.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)naphthalene-7-acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)naphthalene-7-acetonitrile involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. This reactivity is crucial for its role in organic synthesis and potential biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoromethyl-7-methylnaphthalene: Similar structure but with a fluoromethyl group instead of a bromomethyl group.
2-Naphthylacetonitrile: Lacks the bromomethyl group but shares the naphthalene and acetonitrile moieties.
7-(Fluoromethyl)-2-naphthylmethanol: Contains a fluoromethyl group and a hydroxyl group.
Uniqueness
2-(Bromomethyl)naphthalene-7-acetonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications in various fields. The presence of both bromomethyl and acetonitrile groups allows for diverse chemical transformations and interactions.
Eigenschaften
Molekularformel |
C13H10BrN |
---|---|
Molekulargewicht |
260.13 g/mol |
IUPAC-Name |
2-[7-(bromomethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H10BrN/c14-9-11-2-4-12-3-1-10(5-6-15)7-13(12)8-11/h1-4,7-8H,5,9H2 |
InChI-Schlüssel |
JXGXDPDKGGGGDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=C2)CBr)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.